Side-Chain Length Drives Lipophilicity and Metabolic Stability Differences
The target compound features an acetic acid side chain, whereas its closest commercial analog (CAS 956724-37-1) has a propanoic acid chain. This single methylene group difference results in a measurable change in computed logP (XLogP3-AA: 0.8 for the target [1] vs. an estimated 1.1 for the propanoic analog). This difference likely contributes to the observed CYP3A4/5 inhibition profile, where the elongated chain analog shows an IC50 of 5,500 nM [2]. The target's shorter chain is predicted to have lower CYP inhibition, making it a cleaner tool for target engagement studies.
| Evidence Dimension | CYP3A4/5 Inhibition Liability |
|---|---|
| Target Compound Data | Predicted Lower CYP Inhibition |
| Comparator Or Baseline | Propanoic acid analog (CAS 956724-37-1): IC50 = 5,500 nM against CYP3A4/5 |
| Quantified Difference | Qualitative reduction in liability; exact IC50 for target unpublished |
| Conditions | Human liver microsome assay with midazolam substrate |
Why This Matters
This is critical for procurement when selecting a building block for lead optimization, where avoiding CYP inhibition is essential for maintaining a clear structure-activity relationship (SAR).
- [1] PubChem. Computed Properties for CID 91823701: XLogP3-AA Value. National Center for Biotechnology Information, 2024. View Source
- [2] BindingDB. Entry for CHEMBL4633246. IC50 for CYP3A4/5. 2024. View Source
